molecular formula C11H13ClF3NO2 B1471179 Methyl 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate hydrochloride CAS No. 1797551-79-1

Methyl 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate hydrochloride

Cat. No.: B1471179
CAS No.: 1797551-79-1
M. Wt: 283.67 g/mol
InChI Key: QQNYSOLOUZUDIZ-UHFFFAOYSA-N
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Description

Methyl 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate hydrochloride (CAS: 390815-48-2) is a chemical intermediate characterized by a benzylamine core substituted with a trifluoromethyl (-CF₃) group at the para position of the phenyl ring. The compound features a methyl ester moiety and a secondary amine functionalized with a hydrochloride salt. It is primarily utilized in pharmaceutical and agrochemical research as a precursor for synthesizing more complex molecules, such as protease inhibitors or kinase-targeting agents .

Properties

IUPAC Name

methyl 2-[[4-(trifluoromethyl)phenyl]methylamino]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2.ClH/c1-17-10(16)7-15-6-8-2-4-9(5-3-8)11(12,13)14;/h2-5,15H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNYSOLOUZUDIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNCC1=CC=C(C=C1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Methyl 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The trifluoromethyl group in the compound enhances its binding affinity to certain enzymes, leading to enzyme inhibition or activation. For instance, it has been observed to interact with cytochrome P450 enzymes, affecting their catalytic activity. Additionally, the compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation. Furthermore, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit the activity of certain kinases by binding to their active sites. Additionally, the trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, facilitating its interaction with intracellular targets. This results in changes in gene expression and protein activity, ultimately influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under standard laboratory conditions for extended periods. Prolonged exposure to light and heat can lead to its degradation, affecting its efficacy. Long-term studies have shown that the compound can have sustained effects on cellular function, with some changes persisting even after the compound is removed from the culture medium.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways. At higher doses, it can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The trifluoromethyl group in the compound can also affect its metabolic stability, leading to prolonged activity in the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes via specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution of the compound within tissues is influenced by its physicochemical properties, such as lipophilicity and molecular size.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it can localize to the mitochondria, where it influences mitochondrial function and energy production. Additionally, the compound can interact with nuclear receptors, affecting gene expression and cellular responses.

Biological Activity

Methyl 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate hydrochloride, also known as methyl (4-(trifluoromethyl)benzyl)glycinate hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : Methyl (4-(trifluoromethyl)benzyl)glycinate hydrochloride
  • CAS Number : 1797551-79-1
  • Molecular Formula : C11H13ClF3NO2
  • Molecular Weight : 283.67 g/mol
  • Purity : ≥95% .

Biological Activity Overview

This compound exhibits various biological activities that are primarily attributed to the trifluoromethyl group, which enhances lipophilicity and metabolic stability. Here are some notable activities:

  • Inhibition of Enzyme Activity :
    • The trifluoromethyl group has been shown to improve the potency of compounds against specific enzymes. For instance, studies indicate that compounds with this group can significantly inhibit 5-hydroxytryptamine (5-HT) uptake, enhancing their potential as antidepressants and anxiolytics .
    • Research on related compounds suggests that methyl (4-(trifluoromethyl)phenyl) derivatives can inhibit branched-chain amino acid transaminases (BCATs), which are implicated in various cancer types .
  • Anticancer Potential :
    • The compound's structural analogs have demonstrated promising anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest. For example, the presence of a trifluoromethyl group has been linked to increased selectivity and efficacy in targeting cancer cell lines .
  • Neuropharmacological Effects :
    • Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by modulating neurotransmitter levels .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Enzyme InhibitionInhibition of 5-HT uptake
Anticancer ActivityInduction of apoptosis
NeuroprotectionModulation of neurotransmitter levels

Case Study: Anticancer Activity

A study focused on the structure-activity relationship (SAR) of trifluoromethyl-substituted phenyl compounds showed that this compound exhibited significant cytotoxicity against various cancer cell lines, with an IC50 value indicating high potency compared to non-fluorinated analogs. The mechanism was linked to the compound's ability to induce oxidative stress within cancer cells, leading to enhanced apoptosis .

Scientific Research Applications

Structural Information

The compound features a trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. The presence of the amino group enhances its potential as a building block in drug synthesis.

Medicinal Chemistry

Methyl 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate hydrochloride is utilized in the development of pharmaceutical agents due to its structural properties that allow for modifications leading to enhanced biological activity.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit promising anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, suggesting that methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate derivatives could be explored for their potential therapeutic uses.

Synthesis of Novel Compounds

The compound serves as a crucial intermediate in the synthesis of novel pharmaceuticals. Its trifluoromethyl group is particularly valuable in the design of compounds with improved metabolic stability and bioavailability.

Table 1: Comparison of Trifluoromethyl Compounds in Drug Development

Compound NameActivity TypeReference
Methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetateAnticancer
4-TrifluoromethylphenylalanineAntimicrobial
Trifluoromethylated benzamideAnti-inflammatory

Material Science

In material science, this compound is investigated for its potential use in polymer chemistry. The incorporation of trifluoromethyl groups can enhance the thermal stability and chemical resistance of polymers.

Case Study: Polymer Synthesis

A study demonstrated the use of trifluoromethylated compounds in creating high-performance polymers that exhibit superior thermal and oxidative stability compared to their non-fluorinated counterparts.

Analytical Chemistry

The compound is also employed as a standard reference material in analytical chemistry for method validation and calibration purposes due to its well-defined chemical structure and properties.

Comparison with Similar Compounds

Ethyl Esters with Trifluoromethyl and Heterocyclic Moieties

Compounds such as Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) and its analogs (10e, 10f) share the trifluoromethylphenyl motif but differ in structural complexity. Key distinctions include:

  • Core Structure : These compounds incorporate thiazole and piperazine rings, which are absent in the target molecule.
  • Synthetic Yield : High yields (89–93%) indicate efficient synthetic routes, though the target compound’s simpler structure may offer cost and scalability advantages .

Fluorophenyl-Substituted Amino Acetate Esters

Ethyl 2-{[(4-fluorophenyl)methyl]amino}acetate hydrochloride (CAS: 1135028-80-6) and its methyl ester analog () provide a direct comparison:

  • Substituent Effects : Replacing -CF₃ with -F reduces molecular weight (247.7 g/mol vs. ~280–300 g/mol estimated for the target compound) and lipophilicity. This may alter pharmacokinetic properties, such as absorption and metabolic stability .
  • Applications : Fluorophenyl derivatives are often used in radiopharmaceuticals or as chiral building blocks, whereas the trifluoromethyl group in the target compound could enhance binding affinity in enzyme inhibitors .

Triazine-Based Sulfonylurea Esters (Pesticides)

Compounds like triflusulfuron methyl ester () highlight divergent applications:

  • Structural Divergence : These feature sulfonylurea and triazine moieties, absent in the target compound.

Complex Patent Compounds with Trifluoromethyl Groups

Examples from European Patent Applications (), such as spiro-diazaspiro carboxamides , demonstrate advanced medicinal chemistry designs:

  • Molecular Complexity : These compounds include fused or spirocyclic rings, carboxamide linkages, and multiple -CF₃ groups, resulting in high molecular weights (e.g., m/z 754). Such complexity often correlates with selective target engagement but complicates synthesis .
  • Performance Metrics : LCMS and HPLC data (e.g., retention time 1.32 minutes) suggest distinct physicochemical behaviors compared to the target compound’s simpler structure .

Data Table: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Functional Groups Applications Reference
Target Compound ~280–300* -CF₃, methyl ester Secondary amine (HCl) Pharmaceutical intermediate
Ethyl 2-(4-((2-(4-(3-(4-CF₃-phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) 548.2 -CF₃, thiazole, piperazine Urea, ester Drug discovery
Ethyl 2-{[(4-fluorophenyl)methyl]amino}acetate hydrochloride 247.7 -F Secondary amine (HCl) Radiopharmaceuticals
Triflusulfuron methyl ester ~414** Triazine, sulfonylurea Sulfonylurea, methyl ester Herbicide
Spiro-diazaspiro carboxamide (EP Patent) 754.0 -CF₃ (multiple), spiro ring Carboxamide Enzyme inhibition

Key Findings and Implications

Structural Simplicity : The target compound’s lack of heterocycles or fused rings may facilitate synthesis and modification, making it a versatile intermediate .

Trifluoromethyl Advantage : The -CF₃ group enhances lipophilicity and metabolic stability compared to -F analogs, though it may reduce aqueous solubility .

Divergent Applications : While triazine-based esters target plant enzymes, the compound’s derivatives could focus on human therapeutic targets, leveraging its balanced hydrophobicity .

Preparation Methods

General Synthetic Strategy

The compound is typically synthesized via the reaction of an aminoacetate derivative with a 4-(trifluoromethyl)benzyl halide or related electrophilic species. The key step involves nucleophilic substitution where the amino group attacks the benzyl halide to form the corresponding secondary amine. The resulting product is then converted into its hydrochloride salt for stability and isolation.

Detailed Preparation Method

The most documented preparation involves the following key steps:

  • Starting Materials:

    • Methyl 2-aminoacetate (or its derivatives)
    • 4-(Trifluoromethyl)benzyl chloride or bromide
    • Base (e.g., potassium hydroxide or sodium hydroxide)
    • Solvent such as dimethyl sulfoxide (DMSO) or ethanol
    • Hydrogen chloride for salt formation
  • Reaction Conditions:

    • The aminoacetate is dissolved in an aprotic polar solvent like DMSO.
    • A base (potassium hydroxide or sodium hydroxide) is added to deprotonate the amine, increasing its nucleophilicity.
    • The 4-(trifluoromethyl)benzyl halide is added slowly to the reaction mixture.
    • The reaction is heated and stirred, typically between 80 °C and 110 °C, for several hours (4 to 20 hours depending on scale and conditions).
    • After completion, the reaction mixture is cooled and acidified with hydrogen chloride dissolved in an organic solvent (e.g., ethyl acetate or ethanol).
    • The hydrochloride salt precipitates as a crystalline solid, which is filtered and dried.

Representative Example from Patent Literature

A closely related synthesis is described in patent WO1994000416A1 for compounds with similar trifluoromethyl-substituted aromatic amine structures, which can be adapted for methyl 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate hydrochloride:

Step Procedure Details
1 Dissolve methyl 2-aminoacetate in dimethyl sulfoxide (DMSO).
2 Add potassium hydroxide (or sodium hydroxide) in slight molar excess (~30%) to deprotonate amine.
3 Heat the mixture to ~100 °C and stir for 1 hour to ensure base activation.
4 Add 4-(trifluoromethyl)benzyl chloride slowly to the reaction mixture.
5 Continue stirring at 100 °C for 10 to 20 hours to complete the nucleophilic substitution.
6 Cool the reaction mixture to room temperature.
7 Add aqueous sodium chloride solution and extract the organic phase with toluene or ethyl acetate.
8 Dry the organic phase over anhydrous sodium sulfate and evaporate solvent under reduced pressure.
9 Dissolve residue in ethyl acetate and acidify with ethyl acetate containing hydrogen chloride.
10 Filter the precipitated hydrochloride salt and dry to obtain the final product.

Yield: Typically around 85–90% with melting points consistent with hydrochloride salts (~155-156 °C for related compounds).

Reaction Mechanism Insights

  • The base deprotonates the amino group of methyl 2-aminoacetate, enhancing nucleophilicity.
  • The nucleophilic amine attacks the electrophilic benzylic carbon of the 4-(trifluoromethyl)benzyl halide via an SN2 mechanism.
  • The trifluoromethyl group, being electron-withdrawing, stabilizes the benzyl halide, facilitating substitution.
  • The hydrochloride salt formation stabilizes the amine product for isolation.

Comparative Table of Preparation Parameters

Parameter Typical Conditions Notes
Solvent Dimethyl sulfoxide (DMSO), Ethanol DMSO preferred for higher solubility
Base Potassium hydroxide, Sodium hydroxide Used in ~30% molar excess
Temperature 80 °C – 110 °C Optimal around 100 °C
Reaction Time 4 – 20 hours Longer times improve yield
Electrophile 4-(Trifluoromethyl)benzyl chloride or bromide Chloride more common
Work-up Extraction with toluene or ethyl acetate Followed by drying and solvent removal
Salt Formation Hydrogen chloride in ethyl acetate or ethanol Forms crystalline hydrochloride salt
Yield 85% – 90% High yield with optimized conditions

Research Findings and Optimization

  • Use of aprotic polar solvents like DMSO improves nucleophilicity and reaction rate.
  • Molar excess of base ensures complete deprotonation and drives the reaction forward.
  • Temperature control is critical; too low slows reaction, too high risks decomposition.
  • The presence of phase transfer catalysts (e.g., tetrabutylammonium bromide) can enhance reaction rates in some cases.
  • Crystallization from ethyl acetate or diisopropyl ether yields pure hydrochloride salts with consistent melting points.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate hydrochloride, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, intermediates like 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate can be generated by reacting methyl 2-aminoacetate with 4-(trifluoromethyl)benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF). Purification often employs silica gel chromatography with eluents like ethyl acetate/methanol (9:1) . Characterization relies on LCMS (e.g., m/z 428 [M+H]⁺) and HPLC retention times (e.g., 0.61 minutes under SQD-FA05 conditions) to confirm purity and identity .

Q. Which analytical techniques are critical for validating the structural integrity of this compound?

  • Methodological Answer :

  • LCMS : Detects molecular ion peaks (m/z 428 [M+H]⁺) and fragments to confirm molecular weight .
  • HPLC : Validates purity using reverse-phase columns (e.g., C18) with gradients of acetonitrile/water, achieving retention times <1.5 minutes under acidic conditions (e.g., 0.1% TFA) .
  • ¹H/¹³C NMR : Assigns protons (e.g., methyl ester at δ ~3.7 ppm) and carbons (trifluoromethyl at δ ~125 ppm via ¹⁹F coupling) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound, particularly in multi-step protocols?

  • Methodological Answer :

  • Stepwise Monitoring : Use LCMS after each step to track intermediate formation (e.g., m/z 531 [M-H]⁻ for precursors) and adjust stoichiometry .
  • Catalyst Selection : For reductive steps, employ NaBH₄ or pyridine-borane complexes to minimize side products .
  • Temperature Control : Stirring at 65°C under nitrogen improves coupling efficiency in amidation steps .
  • Purification : Optimize silica gel chromatography with mixed solvents (e.g., ethyl acetate:methanol, 9:1) to isolate high-purity fractions (>95%) .

Q. How should conflicting analytical data (e.g., LCMS vs. HPLC retention times) be resolved during characterization?

  • Methodological Answer :

  • Cross-Validation : Repeat analyses under standardized conditions (e.g., SQD-FA05 for LCMS, SMD-TFA05 for HPLC) to rule out instrument variability .
  • Impurity Profiling : Use preparative HPLC to isolate minor peaks and identify byproducts (e.g., hydrolyzed esters or unreacted amines) via high-resolution MS .
  • pH Adjustment : For ionizable groups (e.g., the hydrochloride salt), ensure mobile-phase pH consistency to avoid retention time shifts .

Q. What computational tools are suitable for modeling the compound’s stability or interaction with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO/water mixtures) to predict hydrolytic stability of the ester group .
  • Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., proteases) via the trifluoromethylphenyl moiety’s hydrophobic pockets .
  • DFT Calculations : Predict spectroscopic properties (e.g., NMR chemical shifts) using Gaussian09 with B3LYP/6-31G(d) basis sets .

Q. How can researchers address low yields in the final hydrochloride salt formation?

  • Methodological Answer :

  • Counterion Exchange : Precipitate the free base with HCl gas in anhydrous ether to enhance crystallinity .
  • Solvent Screening : Use methanol/acetone mixtures (4:1) for recrystallization to improve salt purity (>99%) .
  • Stoichiometry Control : Maintain a 1:1 molar ratio of free base to HCl to avoid excess acid-induced degradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate hydrochloride
Reactant of Route 2
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Methyl 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate hydrochloride

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